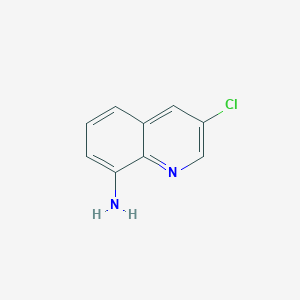

3-Chloroquinolin-8-amine

Vue d'ensemble

Description

3-Chloroquinolin-8-amine is an organic compound with the molecular formula C9H7ClN2. It is a solid substance that appears as a white to yellow crystalline powder. This compound is known for its solubility in organic solvents such as alcohols and ketones, while its solubility in water is relatively low . This compound exhibits significant biological activities, including anti-inflammatory and anti-tumor properties, making it a valuable intermediate in organic synthesis .

Méthodes De Préparation

The synthesis of 3-Chloroquinolin-8-amine typically involves a two-step process . The first step is the condensation of 3,4-dichloroaniline with nitromethane in the presence of a base to produce 3-(3,4-dichlorophenyl)-1,2,4-triazolone. This intermediate is then cyclized by treatment with an acid to produce 4-chloroquinoline. In the second step, 4-chloroquinoline is treated with hydrochloric acid to yield 3-(3,4-dichlorophenyl)quinoline .

Analyse Des Réactions Chimiques

3-Chloroquinolin-8-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions are typically quinoline derivatives and substituted amines .

Applications De Recherche Scientifique

Antimicrobial Activity

Research has shown that compounds containing the 8-hydroxyquinoline nucleus, including 3-chloroquinolin-8-amine, exhibit antimicrobial properties. A study highlighted that derivatives of 8-hydroxyquinoline possess significant antibacterial and antifungal activities, making them potential candidates for treating infections caused by resistant strains of bacteria .

Anticancer Properties

This compound has been investigated for its anticancer effects. It interacts with various cellular pathways involved in tumor growth. For instance, it has been reported to inhibit specific enzymes that play a role in cancer cell proliferation . The structure-activity relationship (SAR) studies indicate that modifications to the compound can enhance its efficacy against different cancer types.

Antimalarial Activity

This compound is also being explored as a potential antimalarial agent. Novel derivatives have shown promising results against chloroquine-resistant malaria parasites in preclinical studies, demonstrating improved efficacy compared to traditional treatments .

Enzyme Inhibition Studies

This compound is known to inhibit certain enzymes linked to inflammatory responses. Studies have demonstrated that it can significantly reduce protein denaturation in vitro, highlighting its anti-inflammatory potential .

Neuroprotective Effects

The compound's ability to chelate metal ions makes it a subject of interest in neuroprotection research. It has been shown to form stable complexes with transition metals, which may help mitigate oxidative stress in neurodegenerative diseases like Alzheimer's .

Industrial Applications

In addition to its medicinal uses, this compound serves as an intermediate in the synthesis of various organic compounds utilized in dye manufacturing and other chemical industries. Its unique properties enable it to be used effectively as a building block for more complex molecules.

Table 1: Biological Activities of this compound Derivatives

Table 2: Mechanism of Action Insights

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits enzymes involved in inflammatory pathways |

| Metal Ion Chelation | Forms stable complexes with transition metals |

| Protein Interaction | Alters protein function through binding interactions |

Mécanisme D'action

The mechanism of action of 3-Chloroquinolin-8-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in inflammatory and tumor processes. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular signaling pathways that regulate inflammation and cell proliferation .

Comparaison Avec Des Composés Similaires

3-Chloroquinolin-8-amine can be compared with other quinoline derivatives such as:

2-Chloroquinoline: Similar in structure but differs in the position of the chlorine atom.

4-Chloroquinoline: Another isomer with the chlorine atom at a different position.

8-Aminoquinoline: Lacks the chlorine atom but has an amino group at the same position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Activité Biologique

3-Chloroquinolin-8-amine (C9H7ClN2) is an organic compound characterized by its unique structural properties, including a chloro group at the 3-position and an amino group at the 8-position of the quinoline ring. This compound is recognized for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit protein denaturation, which is a critical mechanism in the inflammatory response. For instance, one study reported that various concentrations of this compound significantly reduced protein denaturation, showcasing its potential as an anti-inflammatory agent. The percent inhibition was calculated using the formula:

Antitumor Activity

In addition to its anti-inflammatory properties, this compound has been investigated for its antitumor activity. Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving enzyme inhibition and modulation of cellular signaling pathways. The compound's interaction with specific molecular targets related to tumor proliferation is currently under investigation, indicating a promising avenue for cancer therapeutics .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Studies have shown that derivatives of quinoline compounds, including this compound, exhibit activity against various bacterial strains. For example, it has been noted to possess inhibitory effects against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .

The biological effects of this compound are believed to arise from its ability to interact with various biomolecules:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and tumor progression.

- Cell Signaling Modulation : It potentially alters cellular signaling pathways that regulate inflammation and cell growth.

- Gene Expression Changes : There is evidence suggesting that it can influence gene expression related to inflammatory and cancerous processes .

Study on Anti-inflammatory Activity

Evaluation of Antitumor Effects

Another study focused on assessing the antitumor potential of this compound against various cancer cell lines. The findings suggested that this compound inhibited cell proliferation in a dose-dependent manner, with IC50 values indicating significant cytotoxicity at lower concentrations compared to untreated controls .

Comparative Analysis with Related Compounds

To understand its unique properties better, a comparative analysis with similar compounds was conducted:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Chloroquinoline | Chlorine at position 2 | Moderate antimicrobial activity |

| 4-Chloroquinoline | Chlorine at position 4 | Limited antitumor activity |

| 8-Aminoquinoline | Amino group at position 8 | Strong antibacterial properties |

| This compound | Chlorine at position 3 and amino at position 8 | Significant anti-inflammatory and antitumor properties |

The distinct substitution pattern in this compound contributes to its enhanced biological activities compared to other quinoline derivatives .

Propriétés

IUPAC Name |

3-chloroquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADNCHDIIRDJRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.